Barium peroxide

描述

属性

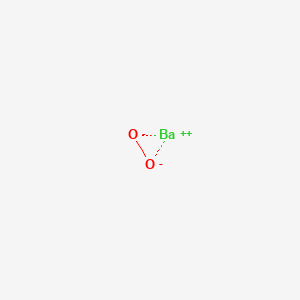

IUPAC Name |

barium(2+);peroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.O2/c;1-2/q+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRXSAYFZMGQFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaO2 | |

| Record name | BARIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BARIUM PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0381 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | barium peroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Barium_peroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Barium peroxide appears as a grayish-white granular solid. Insoluble in water. Noncombustible, but accelerates the burning of combustible material. Mixture with finely divided combustible material may be explosive. Mixtures with combustible material may be ignited by friction or contact with moisture., Insoluble in water; [HSDB] White or grayish-white solid; [Merck Index] Grey or white odorless powder; [MSDSonline], WHITE OR GREY-TO-WHITE POWDER. | |

| Record name | BARIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3808 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BARIUM PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0381 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

800 °C (decomposes) | |

| Record name | Barium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

0.091 g/100 g water at 20 °C, Solubility in water: poor | |

| Record name | Barium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0381 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

4.96 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.96 g/cu cm, Relative density (water = 1): 5.0 | |

| Record name | BARIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0381 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

The article of commerce contains about 85% barium peroxide; the remainder is chiefly barium oxide. | |

| Record name | Barium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or grayish-white, heavy powder | |

CAS No. |

1304-29-6 | |

| Record name | BARIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1304-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barium peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001304296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium peroxide (Ba(O2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Barium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0381 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

842 °F (USCG, 1999), 450 °C | |

| Record name | BARIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0381 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Barium peroxide synthesis from barium oxide mechanism

An In-depth Technical Guide on the Synthesis of Barium Peroxide from Barium Oxide: Mechanism and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound (BaO₂) from barium oxide (BaO), with a focus on the underlying reaction mechanism, experimental methodologies, and relevant thermodynamic and kinetic data. This document is intended to serve as a valuable resource for professionals in research and development who require a detailed understanding of this important inorganic reaction.

Introduction

This compound is a significant inorganic peroxide that has historically been pivotal in the production of pure oxygen via the Brin process.[1][2] Today, it continues to find applications as a strong oxidizing agent in various fields, including pyrotechnics and as a precursor for other chemical syntheses.[3][4] The synthesis of this compound from barium oxide is a reversible gas-solid reaction that is highly dependent on temperature and oxygen partial pressure. A thorough understanding of its mechanism and the precise control of reaction conditions are crucial for achieving high yields and purity.

Reaction Mechanism

The synthesis of this compound from barium oxide proceeds through the direct oxidation of BaO in the presence of oxygen. The overall reaction is as follows:

2BaO(s) + O₂(g) ⇌ 2BaO₂(s)[4][5]

This reaction is reversible and exothermic in the forward direction.[4] The formation of this compound is favored at lower temperatures, typically around 500-600°C, while the decomposition back to barium oxide and oxygen predominates at temperatures above 820°C.[4][5]

The mechanism of this reaction involves the uptake of oxygen into the barium oxide crystal lattice.[6] Density Functional Theory (DFT) calculations suggest that the incorporation of oxygen as a peroxide ion (O₂²⁻) within the BaO lattice is an energetically favorable process.[6] The reaction kinetics on the surface of Ba-containing perovskite materials, which have been studied as a proxy for understanding oxygen activation, indicate that the formation and decomposition of BaO₂ play a critical role in the overall oxygen exchange process.[7] Studies on the BaO₂/BaO redox cycle have suggested that the rate-controlling step of BaO oxidation follows zero-order kinetics.[8]

A simplified representation of the reaction pathway can be visualized as follows:

References

- 1. Brin process - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. atamankimya.com [atamankimya.com]

- 4. grokipedia.com [grokipedia.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Barium oxide - Wikipedia [en.wikipedia.org]

- 7. Oxygen activation on Ba-containing perovskite materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Crystal Structure Analysis of Barium Peroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of barium peroxide (BaO₂), including detailed crystallographic data, experimental protocols for its synthesis and analysis, and a visual representation of the analytical workflow. This compound is a significant inorganic compound, and a thorough understanding of its crystal structure is crucial for its application in various fields, including as an oxidizing agent and in the synthesis of other peroxides.

Crystal Structure Data of this compound

This compound is known to exist in several crystalline forms, with the most common being a body-centered tetragonal structure at ambient conditions. Under high pressure, it can transition to other phases, such as orthorhombic and monoclinic structures. The crystallographic data for these phases are summarized below.

Table 1: Crystallographic Data for Tetragonal this compound (Ambient Pressure)

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [1] |

| Space Group | I4/mmm (No. 139) | [1] |

| Lattice Parameters | a = 5.34 Å, c = 6.77 Å | [2] |

| a = 3.84 Å, c = 6.90 Å | ||

| O-O Bond Length | 1.29 Å | [2] |

| 1.49 Å |

Note: Discrepancies in lattice parameters and bond lengths can arise from different experimental conditions and refinement methods.

Table 2: High-Pressure Crystalline Phases of this compound

| Parameter | Orthorhombic Phase | Monoclinic Phase |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Cmmm | P2₁/c |

| Pressure Conditions | High Pressure | High Pressure |

| Ba-O Bond Distances | Not specified | 2.61 - 2.92 Å |

Experimental Protocols

The determination of the crystal structure of this compound involves two main stages: the synthesis of the compound and the analysis of its structure using X-ray diffraction.

2.1. Synthesis of this compound

Several methods can be employed for the synthesis of this compound. Below are two common laboratory-scale procedures.

Method 1: Thermal Decomposition of Barium Nitrate and Subsequent Oxidation

-

Decomposition: Place barium nitrate (Ba(NO₃)₂) in a crucible and heat it to approximately 500°C. This will decompose the barium nitrate into barium oxide (BaO).

-

Oxidation: The resulting barium oxide is then heated in a stream of pure, dry oxygen at around 500°C. This reaction is reversible and forms this compound (BaO₂).[1] 2BaO + O₂ ⇌ 2BaO₂

Method 2: Aqueous Precipitation

-

Preparation of Solutions: Prepare a solution of a soluble barium salt, such as barium chloride (BaCl₂) or barium nitrate (Ba(NO₃)₂), in deionized water. In a separate beaker, prepare a solution of hydrogen peroxide (H₂O₂), typically around 30%.

-

Precipitation: Slowly add the hydrogen peroxide solution to the barium salt solution while stirring. To facilitate the precipitation of this compound octahydrate (BaO₂·8H₂O), the reaction is often carried out in a slightly alkaline medium, for example, by adding a small amount of ammonium hydroxide.

-

Isolation and Dehydration: The precipitate is collected by filtration, washed with cold deionized water, and then dehydrated to obtain anhydrous this compound. Dehydration can be achieved by gentle heating in a vacuum oven.

2.2. Crystal Structure Analysis by X-ray Diffraction (XRD)

X-ray diffraction is the definitive method for determining the crystal structure of a material. Both powder XRD and single-crystal XRD can be utilized.

2.2.1. Powder X-ray Diffraction (pXRD)

-

Sample Preparation: The synthesized this compound is finely ground to a homogenous powder to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.

-

Data Collection: The pXRD data is collected using a diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα radiation). The sample is scanned over a range of 2θ angles (e.g., 10-90°) with a defined step size and counting time.

-

Data Analysis (Rietveld Refinement): The resulting diffraction pattern is analyzed using the Rietveld method.[3] This involves:

-

Phase Identification: The experimental pattern is compared to databases (e.g., ICDD) to confirm the presence of the BaO₂ phase.

-

Background Subtraction: A polynomial function is fitted to the background of the diffraction pattern and subtracted.

-

Peak Profiling: A mathematical function (e.g., pseudo-Voigt or Pearson VII) is used to model the shape of the diffraction peaks.

-

Structure Refinement: An initial structural model (including space group, atomic positions, and lattice parameters) is used to calculate a theoretical diffraction pattern. The structural and instrumental parameters are then refined by minimizing the difference between the observed and calculated patterns using a least-squares algorithm. This refinement yields precise lattice parameters, atomic coordinates, and bond lengths/angles.

-

2.2.2. Single-Crystal X-ray Diffraction (SCXRD)

For a more precise determination of the crystal structure, especially atomic positions and bond parameters, single-crystal XRD is the preferred method.

-

Crystal Growth: Growing single crystals of this compound of suitable size and quality for SCXRD can be challenging. This can be attempted by slow evaporation of a saturated solution or by flux growth methods.[4]

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam of a single-crystal diffractometer. A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

-

Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The phase problem is solved using direct methods or Patterson methods to obtain an initial structural model. This model is then refined against the experimental data to obtain the final, highly accurate crystal structure.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the crystal structure analysis of this compound.

Caption: Experimental workflow for this compound crystal structure analysis.

References

Thermal decomposition of barium peroxide reaction pathway

An In-Depth Technical Guide to the Thermal Decomposition of Barium Peroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (BaO₂) is a significant inorganic compound, historically pivotal in the production of pure oxygen through the Brin process.[1][2] Its thermal decomposition is a critical reaction in various industrial applications, including pyrotechnics and as a precursor in the synthesis of other compounds. This guide provides a comprehensive technical overview of the thermal decomposition pathway of this compound, detailing the experimental protocols used for its characterization and presenting key quantitative data.

The primary decomposition reaction is the conversion of this compound into barium oxide (BaO) and oxygen (O₂).[3] However, detailed studies have revealed that this is not a simple one-step process but rather a more complex, multi-step decomposition.[1] Understanding this pathway is crucial for controlling reaction kinetics and optimizing processes that utilize this fundamental chemical transformation.

Reaction Pathway

The thermal decomposition of this compound is an endothermic process that ultimately yields barium oxide and oxygen gas. The overall balanced chemical equation for this reaction is:

2BaO₂(s) → 2BaO(s) + O₂(g) [3]

This reaction is reversible, with the formation of this compound from barium oxide and oxygen occurring at lower temperatures, typically around 500 °C, while the decomposition is favored at temperatures above 800 °C.[2]

Multi-Step Decomposition

Investigations utilizing techniques such as high-temperature X-ray diffraction (HT-XRD) and differential thermal analysis coupled with thermogravimetry (DTA-TG) have indicated that the thermal decomposition of this compound is not a single-step event.[1] Instead, it proceeds through a series of three distinct steps involving the formation of terminal solid solutions and an invariant peritectic reaction.[1]

While the precise chemical compositions of the intermediate solid solutions are not extensively detailed in readily available literature, the general pathway can be conceptualized as follows:

-

Initial Decomposition: this compound begins to decompose, forming an oxygen-deficient solid solution.

-

Formation of Intermediate Solid Solution: As the temperature increases, a second distinct solid solution with a different stoichiometry is formed.

-

Final Decomposition: The final intermediate undergoes a peritectic reaction to yield the final products, barium oxide and oxygen gas.

The following diagram illustrates this conceptual multi-step decomposition pathway.

Quantitative Data

The thermal decomposition of this compound is highly dependent on experimental conditions, particularly temperature and oxygen partial pressure. The following tables summarize key quantitative data from thermogravimetric studies.

Decomposition Temperature at Various Oxygen Pressures

| Oxygen Partial Pressure (atm) | Decomposition Temperature (°C) | Reference |

| 0.05 | 700 | [2] |

| 0.10 | 740 | [2] |

| 0.21 (Air) | 795 | [2] |

| 1.00 | 820 | [2] |

Thermodynamic Data

The enthalpy and entropy of the overall decomposition reaction have been calculated from experimental data.

| Thermodynamic Parameter | Value | Reference |

| Enthalpy of Reaction (ΔH) | 76.1 kJ/mol | [2] |

| Entropy of Reaction (ΔS) | Varies with temperature | [2] |

Experimental Protocols

The study of the thermal decomposition of this compound relies on advanced analytical techniques to probe the changes in mass, enthalpy, and crystal structure as a function of temperature.

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

TGA and DTA are fundamental techniques to determine the temperature and kinetics of decomposition.

Objective: To measure the change in mass and heat flow of this compound as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of finely powdered this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Instrumentation: A simultaneous TGA/DTA instrument is used.

-

Experimental Conditions:

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically flowing nitrogen or argon (for inert conditions) or oxygen/air (for oxidative conditions) at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Rate: The sample is heated at a constant, linear rate, commonly between 5 and 20 °C/min.

-

Temperature Range: The temperature is ramped from ambient to a temperature above the final decomposition, typically up to 1000 °C.

-

-

Data Acquisition: The instrument continuously records the sample mass (TGA curve) and the temperature difference between the sample and a reference (DTA curve) as a function of the furnace temperature.

-

Analysis: The TGA curve reveals the temperatures at which mass loss occurs, corresponding to the release of oxygen. The DTA curve shows endothermic or exothermic peaks associated with phase transitions and decomposition events.

The following diagram illustrates a typical experimental workflow for TGA/DTA analysis.

High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD is a powerful technique for identifying the crystalline phases present in a material as it is heated, providing direct evidence of intermediate species.

Objective: To identify the crystal structures of this compound and its decomposition products at various temperatures.

Methodology:

-

Sample Preparation: A thin layer of finely powdered this compound is placed on a high-temperature resistant sample holder (e.g., a platinum strip).

-

Instrumentation: An X-ray diffractometer equipped with a high-temperature furnace chamber is used.

-

Experimental Conditions:

-

Atmosphere: The furnace is purged with a controlled atmosphere (e.g., argon, oxygen, or air) at a specific flow rate.

-

Heating Program: The sample is heated to a series of setpoint temperatures. At each temperature, the sample is held for a sufficient time to allow for thermal equilibrium and data collection. Alternatively, diffraction patterns can be collected continuously as the temperature is ramped.

-

Temperature Range: The experiment is conducted from room temperature up to a temperature where decomposition is complete (e.g., 900 °C).

-

-

Data Acquisition: At each temperature step, an X-ray diffraction pattern is collected over a specific 2θ range.

-

Analysis: The collected diffraction patterns are analyzed to identify the crystalline phases present at each temperature by comparing the peak positions and intensities to known crystallographic databases. This allows for the direct observation of the transformation from this compound to its intermediates and finally to barium oxide.

Conclusion

The thermal decomposition of this compound is a complex, multi-step process that is highly sensitive to temperature and the surrounding atmosphere. While the overall reaction to barium oxide and oxygen is well-established, detailed instrumental analysis reveals a more intricate pathway involving the formation of intermediate solid solutions. The experimental protocols outlined in this guide, particularly TGA/DTA and HT-XRD, are essential for elucidating the kinetics and mechanism of this important solid-state decomposition reaction. Further research to fully characterize the intermediate phases will provide a more complete understanding and enable finer control over processes involving this compound.

References

Solubility of Barium Peroxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of barium peroxide (BaO₂) in a range of organic solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is utilized as an oxidizing agent or for other chemical applications. This document compiles available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound in various organic solvents at a standard temperature of 25°C is summarized in the table below. This data is crucial for selecting appropriate solvent systems for reactions, formulations, and purification processes involving this compound. It is important to note that this compound is generally considered to have low solubility in most organic solvents.

| Organic Solvent | Solubility (g/L) at 25°C[1] |

| Dimethyl Sulfoxide (DMSO) | 185.79 |

| N-Methyl-2-pyrrolidone (NMP) | 156.1 |

| Dimethylformamide (DMF) | 137.51 |

| Tetrahydrofuran (THF) | 72.34 |

| Acetone | 69.65 |

| 1,4-Dioxane | 51.91 |

| Methyl Acetate | 41.74 |

| Acetonitrile | 39.08 |

| 2-Butanone | 38.93 |

| Ethyl Acetate | 26.03 |

| Chloroform | 23.06 |

| n-Propyl Acetate | 21.29 |

| n-Butyl Acetate | 19.74 |

| Ethylene Glycol | 15.02 |

| Methanol | 14.22 |

| Ethanol | 11.21 |

| n-Propanol | 8.23 |

| n-Pentanol | 8.03 |

| n-Octanol | 7.75 |

| n-Butanol | 7.03 |

| Isopropanol | 6.79 |

| sec-Butanol | 6.72 |

| Toluene | 5.78 |

| Isobutanol | 5.71 |

| Cyclohexane | 1.59 |

| n-Hexane | 1.08 |

It is also noted that this compound is insoluble in hydrocarbons.[2] The octahydrate form of this compound is insoluble in alcohol, ether, and acetone.[3]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent. This protocol is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

2.1. Materials and Equipment

-

This compound (BaO₂): Anhydrous, of known purity.

-

Organic Solvent: High-purity, anhydrous.

-

Analytical Balance: Readable to at least 0.1 mg.

-

Temperature-Controlled Shaker or Stirrer: Capable of maintaining a constant temperature (e.g., 25°C ± 0.1°C).

-

Sealed, Inert Vessels: (e.g., glass vials with PTFE-lined caps).

-

Syringe Filters: Inert material (e.g., PTFE) with a small pore size (e.g., 0.22 µm).

-

Volumetric Flasks and Pipettes.

-

Analytical Instrumentation: (e.g., Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for barium analysis).

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate gloves.

2.2. Experimental Procedure

-

Preparation of the Solvent System: Ensure the selected organic solvent is anhydrous, as the presence of water can affect the solubility of this compound.

-

Sample Preparation:

-

Add an excess amount of this compound to a pre-weighed, sealed vessel. The excess is crucial to ensure that a saturated solution is formed.

-

Record the exact mass of the this compound added.

-

Add a known volume or mass of the anhydrous organic solvent to the vessel.

-

-

Equilibration:

-

Securely seal the vessel to prevent solvent evaporation.

-

Place the vessel in a temperature-controlled shaker or on a stirrer with a constant temperature bath.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the dissolution equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter to remove all suspended solid particles. This step is critical to ensure that only the dissolved this compound is measured.

-

-

Concentration Analysis:

-

Accurately dilute the filtered sample to a suitable concentration for analysis using the chosen analytical technique (e.g., ICP-OES or AAS).

-

Prepare a series of calibration standards of barium in the same organic solvent.

-

Analyze the diluted sample and the calibration standards to determine the concentration of barium in the sample.

-

-

Calculation of Solubility:

-

From the concentration of barium, calculate the concentration of this compound in the filtered sample.

-

Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

-

2.3. Safety Precautions

-

This compound is a strong oxidizing agent and can form explosive mixtures with combustible materials.[3] Avoid contact with organic materials, reducing agents, and metals.

-

Barium compounds are toxic. Handle this compound in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment at all times.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

Historical context of the Brin process for oxygen separation

An In-depth Technical Guide on the Historical Context of the Brin Process for Oxygen Separation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Brin process, a now-obsolete method for oxygen production, holds a significant place in the history of industrial gas separation. Developed in the late 19th century, it was the first commercially successful process to separate oxygen from air on a large scale before being supplanted by cryogenic distillation.[1][2][3] This guide provides a detailed examination of the historical and technical aspects of the Brin process, offering insights into its development, the chemical principles it relied upon, and its eventual decline.

Historical Development

The foundational chemical reaction of the Brin process was first identified in 1811 by French chemists Joseph-Louis Gay-Lussac and Louis-Jacques Thénard.[1][2][4] They discovered the reversible reaction between barium oxide (BaO) and oxygen (O₂) to form barium peroxide (BaO₂). In 1852, Jean-Baptiste Boussingault attempted to utilize this reaction for industrial oxygen production but found that the barium oxide quickly lost its reactivity after only a few cycles.[2][4]

The problem was later solved by two of Boussingault's students, the French brothers Arthur and Quentin Brin.[2][5] They discovered that trace amounts of carbon dioxide in the air reacted with the barium oxide to form barium carbonate, which was deactivating the process. By introducing a step to remove carbon dioxide from the air using sodium hydroxide, they were able to make the process sustainable.[2][5] In 1884, they opened a factory and began commercial production of oxygen.[2] Their company was initially named Brin's Oxygen Company, which was later renamed the British Oxygen Company in 1906.[2] The Brin process was used commercially for approximately two decades, from around 1886 to 1906.[1][5]

The Decline of the Brin Process

The Brin process was eventually rendered obsolete by the development of more economical methods for oxygen production at the turn of the 20th century.[2] In 1895, Carl von Linde in Germany and William Hampson in Britain independently developed fractional distillation of liquefied air.[5] This cryogenic air separation technique proved to be more efficient and cost-effective for large-scale oxygen production, leading to the gradual phasing out of the Brin process.[2][3]

Core Chemical Principle

The Brin process is based on the reversible chemical reaction involving barium oxide and oxygen:

2BaO(s) + O₂(g) ⇌ 2BaO₂(s) [2][5]

This reaction is exothermic in the forward direction (formation of this compound) and endothermic in the reverse direction (decomposition of this compound).[4] The direction of the reaction can be controlled by manipulating either the temperature or the pressure.

-

Low Temperature / High Pressure: Favors the formation of this compound (oxygen absorption).

-

High Temperature / Low Pressure: Favors the decomposition of this compound (oxygen release).

Experimental Protocols and Operating Conditions

-

Air Purification: Air was first passed through sodium hydroxide (caustic soda) to remove carbon dioxide. This was a critical step to prevent the formation of barium carbonate and ensure the longevity of the barium oxide.[2]

-

Oxygen Absorption (Oxidation): The purified, heated air was passed over porous barium oxide at a specific temperature and pressure, leading to the formation of this compound.

-

Oxygen Release (Decomposition): The this compound was then subjected to either a higher temperature or a lower pressure to induce decomposition, releasing a stream of purified oxygen.

Quantitative Data Summary

The operating conditions for the Brin process varied, with a key innovation being the switch from temperature-swing to pressure-swing operation for greater efficiency.

| Parameter | Temperature-Swing Operation | Pressure-Swing Operation |

| Oxygen Absorption Temperature | 500–600 °C[2][3] | ~700 °C[4] |

| Oxygen Release Temperature | > 800 °C[2][6][7] | ~700 °C[4] |

| Oxygen Absorption Pressure | Atmospheric | High Pressure (~2 atm)[4] |

| Oxygen Release Pressure | Atmospheric | Low Pressure (~0.05 atm)[4] |

| Oxygen Purity | Not specified | 90-96%[4] |

| Cycle Time | Longer (hours) | 1 to 2 hours[2] |

Visualizing the Brin Process

Logical Workflow of the Brin Process

References

A Technical Guide to the Discovery and Initial Characterization of Barium Peroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and initial characterization of barium peroxide (BaO₂), the first peroxide compound to be identified. This document details the historical context of its discovery, early experimental protocols for its synthesis, and its fundamental physicochemical properties.

Discovery

This compound was the first peroxide compound discovered.[1] The pivotal reaction that forms this compound from barium oxide and oxygen was first identified by the French chemists Joseph-Louis Gay-Lussac and Louis-Jacques Thénard in 1811.[2][3][4] Their work laid the foundation for the later development of the Brin process for oxygen production.[2][5]

Physicochemical Properties

The initial characterization of this compound established its key physical and chemical properties. It exists in both an anhydrous and an octahydrate form.[1] A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Anhydrous this compound (BaO₂) | This compound Octahydrate (BaO₂·8H₂O) |

| Molar Mass | 169.33 g/mol [1] | 313.45 g/mol [1] |

| Appearance | Grey-white crystalline solid[1] | Colorless solid[1] |

| Odor | Odorless[1] | - |

| Density | 5.68 g/cm³[1] | 2.292 g/cm³[1] |

| Melting Point | 450 °C (842 °F)[1] | Decomposes at 100 °C, losing water[6] |

| Boiling Point | 800 °C (1,470 °F) (decomposes)[1] | - |

| Solubility in Water | 0.091 g/100mL at 20 °C[1] | 0.168 g/100mL[1] |

Experimental Protocols

The initial synthesis and characterization of this compound were centered on a few key reactions. These early experimental methods are detailed below.

Synthesis of this compound from Barium Oxide (The Brin Process)

This method is based on the reversible reaction between barium oxide and oxygen and was historically significant for the industrial production of oxygen.[2][7]

Protocol:

-

Preparation of Barium Oxide: Barium oxide (BaO) is typically produced by heating barium carbonate (BaCO₃) in a furnace to drive off carbon dioxide.[7]

-

Oxidation: The resulting barium oxide is then heated to approximately 500-600 °C in a stream of air or pure oxygen.[2][7] This facilitates the uptake of an additional oxygen atom to form this compound (BaO₂). The air used in this process must be free of carbon dioxide and moisture, which can be achieved by passing it through sodium hydroxide and concentrated sulfuric acid, respectively.[8]

-

Monitoring: The completion of the reaction can be monitored by the weight gain of the barium oxide, which should correspond to the addition of one oxygen atom per molecule of BaO.[8]

Synthesis of this compound Octahydrate via Precipitation

This laboratory-scale method involves the reaction of a soluble barium salt with hydrogen peroxide.

Protocol using Barium Hydroxide: [8]

-

Saturated Solution Preparation: Agitate 30 grams of barium hydroxide in 500 ml of distilled water in a stoppered Erlenmeyer flask at 14 °C until a saturated solution is formed.

-

Filtration: Filter the mixture by suction.

-

Precipitation: Add the filtrate to 25 ml of fresh 3% hydrogen peroxide. This results in the precipitation of this compound 8-hydrate.

-

Dehydration: The resulting hydrate can be dehydrated first in a vacuum over phosphorus pentoxide in a desiccator, followed by heating at 100 °C.

Key Reactions and Characterization

The initial characterization of this compound was largely based on its reactivity, particularly its decomposition upon heating and its reaction with acids.

Thermal Decomposition

When heated to temperatures above 800 °C, this compound decomposes, releasing oxygen and reverting to barium oxide.[2] This property was central to the Brin process for oxygen generation.

Reaction with Sulfuric Acid

An important early application of this compound was in the production of hydrogen peroxide.[1][9] This was achieved by reacting this compound with sulfuric acid.

Protocol:

-

A paste of hydrated this compound is reacted with a cold, dilute solution of sulfuric acid.[9]

-

This reaction yields hydrogen peroxide (H₂O₂) and insoluble barium sulfate (BaSO₄).[9]

-

The barium sulfate precipitate is then removed by filtration, leaving a solution of hydrogen peroxide.[9] The use of hydrated this compound is crucial as anhydrous this compound can become coated with barium sulfate, preventing the reaction from proceeding to completion.[9]

Visualizations

The following diagrams illustrate the key chemical pathways and experimental workflows discussed.

Caption: Synthesis of this compound from Barium Oxide.

Caption: Thermal Decomposition of this compound.

Caption: Production of Hydrogen Peroxide from this compound.

Caption: Logical Workflow for the Initial Characterization of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Brin process - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. homepages.uc.edu [homepages.uc.edu]

- 5. britannica.com [britannica.com]

- 6. This compound | BaO2 | CID 14773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. atamankimya.com [atamankimya.com]

- 8. prepchem.com [prepchem.com]

- 9. quora.com [quora.com]

An In-depth Technical Guide to the Molecular Geometry and Bonding of Barium Peroxide (BaO₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry and bonding characteristics of barium peroxide (BaO₂), a compound of significant interest due to its oxidizing properties and historical importance in the production of hydrogen peroxide. This document synthesizes crystallographic data and theoretical insights to offer a detailed understanding of BaO₂'s solid-state structure.

Molecular Geometry and Crystal Structure

This compound exists as a crystalline solid with a well-defined structure. It does not exist as a discrete molecule in the solid state; instead, it forms a continuous crystal lattice.

Crystal System and Space Group

Experimental studies, primarily using X-ray diffraction, have established that this compound crystallizes in the tetragonal crystal system.[1][2][3][4][5] The most commonly reported space group is I4/mmm .[1][2][3][4] This structure is isomorphous with calcium carbide (CaC₂).[5]

Lattice Parameters and Bond Lengths

The precise dimensions of the unit cell and the interatomic distances have been determined through single-crystal and powder X-ray diffraction studies. While slight variations exist between different reports due to experimental conditions, the values are generally consistent.

| Parameter | Value (Abrahams & Kalnajs, 1954)[1] | Value (Wong-Ng & Roth, 1994)[3] | Value (Materials Project)[2] |

| Crystal System | Tetragonal | Tetragonal | Tetragonal |

| Space Group | I4/mmm | I4/mmm | I4/mmm |

| Lattice Constant a | 5.384 Å | 3.8016 Å | 3.84 Å |

| Lattice Constant c | 6.841 Å | 6.7786 Å | 6.90 Å |

| O-O Bond Length | 1.49 Å | 1.482 Å | 1.49 Å |

| Ba-O Bond Length 1 | 2.68 Å (2 bonds) | 2.648 Å (2 bonds) | 2.70 Å (2 bonds) |

| Ba-O Bond Length 2 | 2.79 Å (8 bonds) | 2.788 Å (8 bonds) | 2.81 Å (8 bonds) |

Note: The differences in the reported lattice constants 'a' are due to different conventional unit cell representations.

Bonding in this compound

The bonding in this compound is best described as a combination of ionic and covalent interactions.

Ionic Bonding

The primary interaction within the crystal lattice is the electrostatic attraction between the barium cations (Ba²⁺) and the peroxide anions (O₂²⁻).[4][5][6] Barium, being an alkaline earth metal, readily loses two electrons to form a stable dipositive ion. This transfer of electrons to the dioxygen unit results in the formation of the peroxide anion.

Covalent Bonding in the Peroxide Anion

Within the peroxide anion (O₂²⁻), the two oxygen atoms are linked by a single covalent bond .[6] The experimentally determined O-O bond length of approximately 1.49 Å is consistent with a single bond between two oxygen atoms.[1][2][3]

Experimental Determination of Structure

The structural parameters of this compound have been elucidated through various experimental techniques, with X-ray diffraction being the most prominent.

X-ray Diffraction

Methodology:

-

Sample Preparation: A single crystal of BaO₂ or a finely ground powder sample is prepared.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of constructive interference peaks at specific angles, is recorded using a detector. For powder diffraction, a Geiger counter is often used to measure the intensities of the diffracted X-rays.[1] For single-crystal diffraction, an area detector is typically employed.

-

Structure Solution and Refinement: The positions of the diffraction peaks are used to determine the unit cell parameters. The intensities of the peaks are used to determine the positions of the atoms within the unit cell. This is often achieved using computational methods such as least-squares refinement and Fourier synthesis.[1] The final refined structure provides the precise atomic coordinates, from which bond lengths and angles can be calculated.

Visualization of the this compound Crystal Structure

The following diagram illustrates the coordination environment within the this compound crystal lattice.

Caption: Coordination of a barium cation with surrounding oxygen atoms.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. webqc.org [webqc.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. inorganic chemistry - What is the nature of the bonds in BaO2 (Ionic or covalent)? - Chemistry Stack Exchange [chemistry.stackexchange.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Anhydrous Barium Peroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous barium peroxide (BaO₂), a significant inorganic peroxide, presents as a grayish-white powder in its pure form. Historically, it was pivotal in the Brin process for oxygen separation and as a precursor for hydrogen peroxide production. Today, its strong oxidizing properties continue to make it a valuable compound in various industrial and research applications, including pyrotechnics and specialized chemical syntheses. This guide provides a comprehensive overview of the core physical and chemical properties of anhydrous this compound, supported by experimental methodologies and visual representations of key processes.

Physical Properties of Anhydrous this compound

The physical characteristics of anhydrous this compound are crucial for its handling, storage, and application. A summary of these properties is presented in the table below.

| Property | Value | Experimental Method |

| Molar Mass | 169.33 g/mol | Calculated from atomic weights |

| Appearance | Grayish-white crystalline solid[1][2] | Visual Inspection |

| Odor | Odorless[1] | Olfactory Sensory Analysis |

| Density | 4.96 - 5.68 g/cm³[1][2][3] | Gas Pycnometry |

| Melting Point | 450 °C (842 °F; 723 K)[1][2][3] | Differential Scanning Calorimetry (DSC) or Capillary Method |

| Boiling Point | Decomposes at ~800 °C (1470 °F; 1070 K)[1][2][3] | Thermogravimetric Analysis (TGA) |

| Solubility in Water | 0.091 g/100 mL at 20 °C (reacts)[1][2][3] | Gravimetric analysis of saturated solution |

| Crystal Structure | Tetragonal[2] | X-ray Diffraction (XRD) |

| Magnetic Susceptibility (χ) | -40.6×10−6 cm³/mol[2][3] | Gouy Balance or SQUID Magnetometer |

Chemical Properties and Reactivity

Anhydrous this compound is a potent oxidizing agent, a characteristic that defines its chemical behavior. Its reactivity is dominated by the peroxide anion (O₂²⁻).

Thermal Decomposition

Upon heating, anhydrous this compound decomposes into barium oxide (BaO) and oxygen gas (O₂). This reversible reaction is the cornerstone of the historic Brin process for oxygen purification. The decomposition begins at its melting point and becomes significant at higher temperatures.

Reaction: 2 BaO₂(s) ⇌ 2 BaO(s) + O₂(g)

The forward reaction (decomposition) is favored at temperatures above 820 °C, while the reverse reaction (formation of this compound) occurs at around 500–600 °C.[4]

Reaction with Water

Anhydrous this compound reacts with water to form barium hydroxide (Ba(OH)₂) and hydrogen peroxide (H₂O₂).[5][6]

Reaction: BaO₂(s) + 2 H₂O(l) → Ba(OH)₂(aq) + H₂O₂(aq)[5]

Reaction with Acids

This compound reacts vigorously with acids to produce hydrogen peroxide and the corresponding barium salt. A notable example is the reaction with sulfuric acid, which was historically used for the industrial production of hydrogen peroxide.

Reaction with Sulfuric Acid: BaO₂(s) + H₂SO₄(aq) → BaSO₄(s) + H₂O₂(aq)[7]

The insoluble barium sulfate (BaSO₄) precipitates, allowing for the separation of the hydrogen peroxide solution.[7] It is important to note that for this reaction, hydrated this compound is often preferred over the anhydrous form to prevent the formation of a passivating layer of barium sulfate on the unreacted peroxide.[7]

Experimental Protocols

Synthesis of Anhydrous this compound (Brin Process)

The Brin process provides a method for the synthesis of this compound from barium oxide.

Methodology:

-

Preparation of Barium Oxide: Barium oxide (BaO) is placed in a reaction chamber.

-

Oxidation: A stream of dry, carbon dioxide-free air is passed over the barium oxide at a temperature of 500-600 °C.[4] The barium oxide reacts with oxygen in the air to form this compound.

-

Monitoring: The reaction is monitored by observing the change in weight of the reactant.

-

Purification: The resulting this compound is cooled under a dry atmosphere to prevent reaction with moisture and carbon dioxide.

Determination of Decomposition Temperature by Thermogravimetric Analysis (TGA)

Methodology:

-

Sample Preparation: A small, accurately weighed sample of anhydrous this compound is placed in a TGA crucible (e.g., alumina).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to provide a controlled atmosphere.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to approximately 900 °C.

-

Data Acquisition: The mass of the sample is recorded continuously as a function of temperature.

-

Analysis: The onset temperature of mass loss corresponds to the beginning of decomposition. The temperature at the maximum rate of mass loss (from the derivative thermogravimetric curve) is often reported as the decomposition temperature.

Key Applications and Signaling Pathways

While this compound itself is not directly involved in biological signaling pathways in the context of drug development, its utility as a source of hydrogen peroxide is significant. Hydrogen peroxide is a key reactive oxygen species (ROS) involved in various cellular signaling processes. The controlled release of H₂O₂ from this compound in specific chemical environments can be exploited in research settings.

Laboratory Scale Production of Hydrogen Peroxide

The reaction of this compound with an acid, such as sulfuric or phosphoric acid, is a classic method for generating hydrogen peroxide in a laboratory setting.

Conclusion

Anhydrous this compound is a compound with well-defined physical and chemical properties that underpin its utility as a strong oxidizing agent. Its thermal decomposition and reactions with water and acids are fundamental to its historical and current applications. For researchers and scientists, a thorough understanding of its reactivity and the experimental conditions for its synthesis and handling are paramount for its safe and effective use in the laboratory and in the development of new chemical processes.

References

A Comprehensive Technical Guide to the Preparation and Stability of Barium Peroxide Octahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and stability of barium peroxide octahydrate (BaO₂·8H₂O), a significant inorganic peroxide. The document details established experimental protocols for its preparation, summarizes key quantitative data, and explores the factors governing its stability and decomposition. This information is intended to support research and development activities where this compound and its derivatives are utilized.

Introduction

This compound, particularly in its hydrated form, BaO₂·8H₂O, is a noteworthy oxidizing agent. Historically, it was a primary precursor for the production of hydrogen peroxide and played a role in the Brin process for oxygen separation.[1] Today, it finds applications in various chemical syntheses, as a bleaching agent, and in pyrotechnic formulations, where barium compounds impart a characteristic green color.[1] Understanding its preparation and stability is crucial for its safe and effective handling and application in a laboratory or industrial setting.

Preparation of this compound Octahydrate

This compound octahydrate is typically synthesized via aqueous precipitation methods. The choice of barium salt precursor influences the reaction conditions and byproducts. Below are detailed protocols for common synthetic routes.

Experimental Protocols

Protocol 1: From Barium Hydroxide

This method involves the direct reaction of a barium hydroxide solution with hydrogen peroxide, leading to the precipitation of this compound octahydrate.

-

Reaction: Ba(OH)₂ + H₂O₂ + 6H₂O → BaO₂·8H₂O

-

Methodology:

-

Agitate thirty (30) grams of barium hydroxide in 500 mL of distilled water in a stoppered Erlenmeyer flask. Maintain the temperature at 14°C until the dissolution of the alkali is maximized.[2]

-

Filter the resulting solution by suction.

-

Slowly add the filtered barium hydroxide solution to 25 mL of fresh 3% hydrogen peroxide.[2]

-

The this compound 8-hydrate will precipitate out of the solution as a white solid.

-

Collect the precipitate by filtration.

-

Wash the product with cold distilled water and then acetone to aid in drying.[3]

-

Dry the final product. For the anhydrous form, the octahydrate can be dehydrated in a vacuum over a desiccant like phosphorus pentoxide, followed by heating at 100°C.[2]

-

Protocol 2: From Barium Nitrate

This aqueous metathesis reaction relies on the low solubility of this compound octahydrate in cold water.

-

Reaction: Ba(NO₃)₂ + H₂O₂ + 8H₂O → BaO₂·8H₂O↓ + 2HNO₃

-

Methodology:

-

Prepare a concentrated solution of barium nitrate in water.

-

Add a stoichiometric amount of 30% hydrogen peroxide to the barium nitrate solution.

-

Cool the mixed solution to near-freezing temperatures (approximately 0-5°C).[4]

-

This compound octahydrate (BaO₂·8H₂O) will precipitate as a colorless solid.[4]

-

Separate the precipitate by filtration.

-

Wash the collected solid with ice-cold water to remove nitric acid and unreacted starting materials.

-

Dry the product under vacuum at room temperature.

-

Protocol 3: From Barium Chloride (via Barium Carbonate)

This two-step procedure first generates a barium chloride solution, which is then used to precipitate the peroxide.

-

Reaction 1 (Generation of BaCl₂): BaCO₃(s) + 2HCl(aq) → BaCl₂(aq) + CO₂(g) + H₂O(l)[3]

-

Reaction 2 (Precipitation of Peroxide): BaCl₂(aq) + H₂O₂(aq) + 2NH₄OH(aq) + 6H₂O(l) → BaO₂·8H₂O(s)↓ + 2NH₄Cl(aq)

-

Methodology:

-

Slowly add 2 grams of barium carbonate to 5 mL of dilute hydrochloric acid (1:1 v/v) with gentle heating to ensure complete dissolution.[3]

-

Filter the resulting barium chloride solution to remove any unreacted barium carbonate.

-

Cool the solution in an ice bath.

-

In a separate beaker, prepare a solution of hydrogen peroxide and ammonium hydroxide and cool it in an ice bath.

-

Add the cold barium chloride solution dropwise to the hydrogen peroxide-ammonium hydroxide solution over approximately 20 minutes while maintaining the low temperature.[3]

-

A precipitate of this compound octahydrate will form.

-

Filter the precipitate and wash with small portions of cold water, followed by acetone.[3]

-

Dry the product.

-

Summary of Preparation Data

| Method | Barium Precursor | Key Reagents | Temperature | Reported Yield | Reference |

| Protocol 1 | Barium Hydroxide | 3% Hydrogen Peroxide | 14°C | 2.5-3 g (anhydrous) from 30g Ba(OH)₂ | [2] |

| Protocol 1 (Optimized) | Barium Hydroxide (0.1M) | Hydrogen Peroxide (0.1M) | Not specified | 93% | [5] |

| Protocol 2 | Barium Nitrate | 30% Hydrogen Peroxide | ~0-5°C | Not specified | [4] |

| Protocol 3 | Barium Carbonate | HCl, H₂O₂, NH₄OH | Ice-bath | Not specified | [3] |

Stability of this compound Octahydrate

This compound octahydrate is a metastable compound, and its stability is influenced by temperature, atmospheric conditions, and contact with other substances.

Thermal Stability

The thermal decomposition of this compound octahydrate occurs in distinct stages. The initial and most significant event is the loss of its water of hydration.

-

Dehydration: The octahydrate is known to lose its eight molecules of water at approximately 100-120°C, transitioning to the anhydrous form.[4]

-

Reaction: BaO₂·8H₂O(s) → BaO₂(s) + 8H₂O(g)

-

-

Decomposition of Anhydrous this compound: The resulting anhydrous this compound is significantly more thermally stable. It decomposes at much higher temperatures, typically above 800°C, to yield barium oxide and oxygen gas.[1]

-

Reaction: 2BaO₂(s) → 2BaO(s) + O₂(g)

-

Chemical Stability and Incompatibilities

This compound is a strong oxidizing agent and requires careful handling and storage.

-

Atmospheric Stability: It slowly decomposes in air. This is partly due to reaction with atmospheric carbon dioxide, which forms a layer of inert barium carbonate on the crystal surface.[5]

-

Moisture and Water: The compound is sensitive to moisture and can be decomposed by water.[6]

-

Acids: this compound reacts with acids to produce hydrogen peroxide and the corresponding barium salt.[1]

-

Incompatibilities: As a powerful oxidizer, it is incompatible with organic materials, combustible materials, and reducing agents. Contact, especially with friction or heat, can cause fire or explosion.[5]

Summary of Stability Data

| Property | Description | Temperature | Products | Reference |

| Thermal Dehydration | Loss of 8 water molecules | ~100-120°C | Anhydrous BaO₂, H₂O | [4] |

| Thermal Decomposition | Decomposition of anhydrous form | > 800°C | BaO, O₂ | [1] |

| Atmospheric Stability | Slow decomposition | Ambient | BaCO₃ | [5] |

| Reactivity with Acid | Reaction with H₂SO₄ | Ambient | H₂O₂, BaSO₄ | [1] |

| Hazard Profile | Strong Oxidizer | N/A | N/A | [5] |

Visualizations

Experimental Workflow and Data Relationships

The following diagrams illustrate the experimental workflow for the preparation of this compound octahydrate and the relationships governing its stability.

References

Theoretical calculations of barium peroxide electronic structure

An In-depth Technical Guide to the Theoretical Calculation of Barium Peroxide's Electronic Structure

Introduction

This compound (BaO₂), a notable inorganic peroxide, has been the subject of considerable interest due to its properties as a strong oxidizing agent and its applications in diverse fields, including pyrotechnics and historically, in the production of hydrogen peroxide.[1][2] A fundamental understanding of its electronic structure is paramount for unlocking its potential in advanced applications, such as UV optoelectronics.[3] Theoretical calculations, primarily leveraging Density Functional Theory (DFT), provide a powerful, non-empirical approach to elucidate the electronic and structural properties of materials like BaO₂ at the atomic level.

This technical guide details the computational methodologies used to investigate the electronic structure of this compound, focusing on its various crystal systems. It presents key quantitative data from first-principles calculations, outlines the computational workflow, and illustrates the logical relationships between crystal structure and electronic properties. The content is tailored for researchers, scientists, and professionals in materials science and drug development who require a deep understanding of these computational techniques.

Theoretical Methodologies: A First-Principles Approach

The primary theoretical framework for investigating the electronic structure of BaO₂ is Density Functional Theory (DFT).[3][4] DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems by mapping the complex many-electron problem onto a simpler system of non-interacting electrons moving in an effective potential.[5][6]

Key Computational Approaches:

-

Exchange-Correlation Functionals: The choice of the exchange-correlation functional is critical in DFT.

-

Generalized Gradient Approximation (GGA): Functionals like the Perdew-Burke-Ernzerhof (PBE) are widely used for geometry optimization and electronic structure calculations.[7] They offer a good balance between computational cost and accuracy.

-

Hybrid Functionals (HSE06): The Heyd-Scuseria-Ernzerhof (HSE06) functional incorporates a fraction of exact Hartree-Fock exchange, which generally provides more accurate predictions of electronic properties, especially the band gap, compared to standard GGA functionals.[3]

-

-

Ab Initio Molecular Dynamics (AIMD): This method is used to simulate the dynamics of atoms in the material at finite temperatures, providing insights into the thermal stability of different BaO₂ crystal structures.[3]

-

Phonon Band Structure Analysis: The calculation of phonon dispersion curves is essential for determining the dynamical stability of a crystal structure. The absence of imaginary frequencies in the phonon spectrum indicates that the structure is dynamically stable.[3][4]

Data Presentation: Electronic and Structural Properties

Theoretical studies have explored BaO₂ in several crystal systems, primarily tetragonal, orthorhombic, and monoclinic structures.[3] The calculated electronic properties vary significantly with the crystal phase, which is directly linked to the nature of the peroxide (O-O) bond.[3]

Table 1: Calculated Electronic Properties of BaO₂ Polymorphs

| Crystal System | Calculation Method | Band Gap (eV) | Band Gap Type | Reference |

|---|---|---|---|---|

| Tetragonal (I4/mmm) | GGA | ~1.8 (approx.) | Indirect | Materials Project[8] |

| Hexagonal (P-6m2) | PBE (GGA) | 2.89 | Indirect | ResearchGate Publication[7] |

| Monoclinic | GGA | > 3.0 | Indirect | [3] |

| Monoclinic | HSE06 | > 4.5 | Indirect | [3] |

| Orthorhombic | GGA | < 3.0 | Indirect | [3] |

| Orthorhombic | HSE06 | ~4.0 | Indirect |[3] |

Note: Exact values can vary slightly based on specific computational parameters like plane-wave cutoff energy and k-point mesh density.

Table 2: Other Calculated Properties of BaO₂

| Property | Finding | Significance | Reference |

|---|---|---|---|

| Stability | The monoclinic (BaO₂-Mono) structure is identified as the most energetically, thermally, and dynamically stable phase. | Indicates that the monoclinic phase is the most likely ground state. | [3] |

| Peroxide Bond | A strong, localized peroxide bond is found in the monoclinic structure, while it is weaker and more delocalized in the orthorhombic phase. | The degree of localization directly influences the band gap width. | [3] |

| Static Dielectric Constant | All three structures (Mono, Ortho, Tetra) exhibit very low static dielectric constants. | This indicates weak electronic screening, which is consistent with the insulating nature of BaO₂. | [3] |

| Optical Properties | The optical band gap is larger than the electronic band gap for the tetragonal and orthorhombic structures. For the monoclinic phase, the two are very close due to flat band characteristics. | Important for determining suitability for optoelectronic applications. |[3] |

Computational Protocol and Workflow

The process of theoretically calculating the electronic structure of BaO₂ follows a systematic workflow. This protocol ensures that the calculations are performed on a stable, minimum-energy structure to yield reliable results.

Detailed Methodological Steps:

-

Structural Definition: The initial atomic coordinates for the BaO₂ crystal structures (e.g., tetragonal, monoclinic) are obtained from experimental databases (like the Inorganic Crystal Structure Database - ICSD) or computational repositories (like the Materials Project).[8]

-

Geometry Optimization: A structural relaxation calculation is performed. In this step, the forces on the atoms and the stress on the unit cell are minimized by adjusting the atomic positions and the lattice parameters (volume and shape). This is typically done using a GGA functional until the forces and stresses fall below a defined convergence threshold.

-

Stability Verification:

-

Dynamical Stability: Phonon band structure calculations are performed on the optimized structure. The structure is considered dynamically stable if no imaginary phonon modes are present across the Brillouin zone.[3]

-

Thermal Stability: Ab initio molecular dynamics (AIMD) simulations are run at various temperatures to confirm that the structure remains stable and does not undergo decomposition or phase transition under thermal agitation.[3]

-

-

Electronic Structure Calculation: A highly accurate, self-consistent field (SCF) calculation is performed on the fully relaxed, stable structure. For more precise electronic properties, this step is often repeated using a hybrid functional like HSE06.[3]

-

Property Analysis (Post-processing):

-

Band Structure: The electronic band structure is calculated along high-symmetry paths in the reciprocal space (Brillouin zone) to determine the band gap value and whether it is direct or indirect.[5][9]

-

Density of States (DOS): The total and partial DOS are calculated to understand the contribution of different atomic orbitals (e.g., Ba-5p, O-2p) to the valence and conduction bands.[10]

-

Optical Properties: Properties like the dielectric function, refractive index, and optical conductivity are calculated from the electronic structure to predict the material's response to electromagnetic radiation.[3]

-

Visualizations: Workflows and Logical Relationships

Diagrams created using Graphviz provide a clear visual representation of the computational processes and the underlying physical relationships governing the properties of BaO₂.

Caption: Computational workflow for determining BaO₂ electronic properties via DFT.

Caption: Logical path from BaO₂ crystal structure to its potential applications.

Conclusion